molecular formula C4H10O3 B3052755 Ethanol, 2-(methoxymethoxy)- CAS No. 4484-61-1

Ethanol, 2-(methoxymethoxy)-

Cat. No. B3052755
CAS RN: 4484-61-1
M. Wt: 106.12 g/mol
InChI Key: INFFATMFXZFLAO-UHFFFAOYSA-N
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Description

“Ethanol, 2-(2-methoxyethoxy)-” also known as “Diethylene glycol monomethyl ether”, “Methyl carbitol”, “Methoxydiglycol”, and other names , is a hydroxypolyether that is the monomethyl ether derivative of diethylene glycol . It has a role as a teratogenic agent and a solvent .


Synthesis Analysis

The synthesis of “Ethanol, 2-(2-methoxyethoxy)-” involves the reaction of methanol and ethylene oxide to form 2-methoxyethanol, which is then further reacted with ethylene oxide to form the final product .


Molecular Structure Analysis

The molecular formula of “Ethanol, 2-(2-methoxyethoxy)-” is C5H12O3 . The molecular weight is 120.147 Da . The IUPAC Standard InChI is InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Ethanol, 2-(2-methoxyethoxy)-” is a colorless liquid with a sweet odor . It floats and mixes with water .

Scientific Research Applications

  • Biomarker Quantification Researchers have developed precise procedures for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA), a metabolite of 2-(2-methoxyethoxy)ethanol. This compound is used as an additive in military jet fuel. The study is significant due to health concerns associated with 2-(2-methoxyethoxy)ethanol’s toxicity.
  • Industrial and Chemical Studies Investigations into the thermodynamic properties of anisaldehyde and alkoxyethanols, including 2-methoxy ethanol, contribute to understanding interactions and properties in binary liquid mixtures. Such knowledge is valuable in industrial and chemical applications.
  • Distillation Processes Researchers have evaluated 2-methoxyethanol as a potential entrainer for extractive distillation processes involving water–alcohol mixtures. Understanding its role in breaking azeotropes is valuable in chemical engineering and industrial distillation processes.
  • Polymer Membrane Preparation Studies exploring the effect of 2-methoxy ethanol as an additive in polymer membrane preparation have shown significant influence on membrane morphology. This contributes to material science, particularly in the development of microfiltration membranes.
  • Fuel Cell Technology Investigations into the electroanalysis of ethanol oxidation highlight the importance of 2-methoxyethanol in enhancing the performance of platinum-ruthenium catalysts.
  • Environmental Performance Comparison

    • Comparative analyses have studied the environmental impact of different fuel sources, including methanol. Biomethanol and liquefied biogas were found to have more positive environmental impacts .

Safety and Hazards

“Ethanol, 2-(2-methoxyethoxy)-” is considered hazardous . It is a flammable liquid and has acute dermal toxicity . It can cause serious eye damage/eye irritation and is a reproductive toxin .

properties

IUPAC Name

2-(methoxymethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-4-7-3-2-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFATMFXZFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196319
Record name Ethanol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4484-61-1
Record name 2-(Methoxymethoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4484-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(methoxymethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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